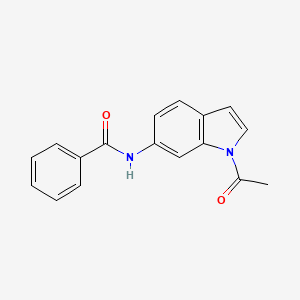
S-(1,2-dichlorovinyl)-glutathione;DCVG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the reaction of glutathione with 1,2-dichloroethylene. This compound is of significant interest in toxicology and pharmacology due to its role in the metabolism and detoxification of halogenated hydrocarbons. It is known to be involved in the bioactivation pathways that can lead to nephrotoxicity.
准备方法
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is synthesized through the conjugation of glutathione with 1,2-dichloroethylene. The reaction typically involves the use of glutathione S-transferase enzymes, which catalyze the addition of glutathione to the electrophilic carbon of 1,2-dichloroethylene. The reaction conditions often include a buffered aqueous solution at a physiological pH to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of S-(1,2-Dichlorovinyl)glutathione is not well-documented, as it is primarily studied in laboratory settings for research purposes. the principles of enzymatic synthesis can be scaled up using bioreactors that maintain optimal conditions for enzyme activity and product formation.
化学反应分析
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and flavin-containing monooxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like thiols and amines can react with S-(1,2-Dichlorovinyl)glutathione under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted glutathione derivatives.
科学研究应用
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Toxicology: It is used to study the mechanisms of nephrotoxicity induced by halogenated hydrocarbons.
Pharmacology: The compound helps in understanding the detoxification pathways involving glutathione conjugates.
Biochemistry: It serves as a model compound to study enzyme kinetics and the role of glutathione S-transferases.
Environmental Science: Research on this compound aids in assessing the environmental impact of halogenated hydrocarbons and their metabolites
作用机制
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by glutathione S-transferases to form S-(1,2-dichlorovinyl)-L-cysteine, which is further processed by cysteine conjugate β-lyase to produce reactive intermediates. These intermediates can cause cellular damage, particularly in the kidneys, leading to nephrotoxicity .
相似化合物的比较
- S-(1,2,2-Trichlorovinyl)-L-cysteine
- S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine
Comparison: S-(1,2-Dichlorovinyl)glutathione is less toxic compared to S-(1,2,2-Trichlorovinyl)-L-cysteine but more toxic than S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine. The differences in toxicity are attributed to the varying degrees of bioactivation and the formation of reactive intermediates. S-(1,2-Dichlorovinyl)glutathione is unique in its specific enzymatic pathways and the types of cellular damage it induces .
属性
分子式 |
C12H17Cl2N3O6S |
|---|---|
分子量 |
402.3 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
InChI 键 |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


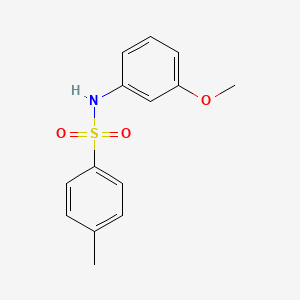

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
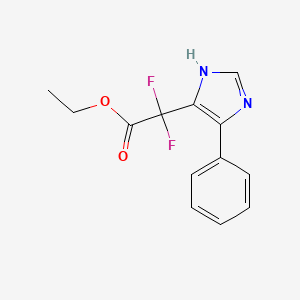
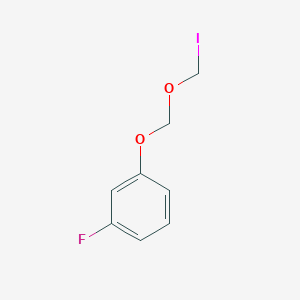
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
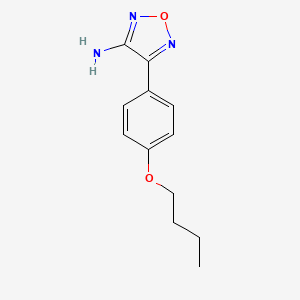

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
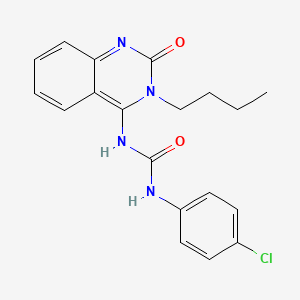
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)

